N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea
Overview
Description
N-(3,5-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)thiourea is a useful research compound. Its molecular formula is C15H17N3S and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.11431873 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
Thiourea derivatives have been synthesized and tested for their herbicidal activities. A study involving N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea showed good inhibitory activity against certain plant species, indicating the potential of thiourea compounds in agricultural applications (Liang Fu-b, 2014).
Antioxidant and Antimicrobial Properties
Thiourea derivatives have been evaluated for their antioxidant and antimicrobial properties. Theoretical investigations on thiourea derivatives indicated potential anticancer activity through quantum chemical computations and in silico biological evaluation (G. Kirishnamaline et al., 2021). Additionally, novel thiourea derivatives showed significant antimicrobial activities, highlighting their importance in developing new antimicrobial agents (D. Tayade et al., 2012).
Anticancer Activity
The anticancer activity of thiourea derivatives has been a subject of study, with some compounds showing promising results against certain cancer cell lines. Synthesis and characterization of new asymmetric ureas and thioureas revealed important antiproliferative action, indicating their potential in cancer therapy (Andressa Esteves-Souza et al., 2006).
Molecular Structure Analysis
The study of thiourea derivatives extends to understanding their molecular structures. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was characterized, providing insights into its chemical properties and potential applications (A. Saeed, M. Parvez, 2005).
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methylpyridin-2-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-10-4-5-16-14(9-10)18-15(19)17-13-7-11(2)6-12(3)8-13/h4-9H,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVMFMWAFXWMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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